

Benchmarking Clinical SHP2 Inhibitors: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Shp2-IN-13

Cat. No.: B15578298

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent clinical-stage SHP2 inhibitors. While direct benchmarking data for **Shp2-IN-13** is not publicly available, this document outlines the key evaluation parameters and presents available data for leading clinical candidates, offering a framework for assessing novel SHP2 inhibitors.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.^{[1][2]} It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.^{[1][2][3]} Consequently, SHP2 has emerged as a compelling target for cancer therapy, leading to the development of several small molecule inhibitors.^{[2][4]} This guide focuses on a comparative analysis of key clinical-stage allosteric SHP2 inhibitors: TNO155 (Novartis), RMC-4630 (Revolution Medicines/Sanofi), and JAB-3068/JAB-3312 (Jacobio Pharma/AbbVie), with additional preclinical data presented for PF-07284892 (Pfizer).

Quantitative Comparison of SHP2 Inhibitors

The following tables summarize the available quantitative data for several SHP2 inhibitors. Direct comparison is facilitated by focusing on key parameters of potency, selectivity, and clinical efficacy.

Table 1: Preclinical Potency and Selectivity

Compound	Target	Biochemical IC50	Cellular pERK Inhibition IC50	Selectivity
TNO155	SHP2	11 nM[5]	-	Allosteric inhibitor with high selectivity.[5]
RMC-4630	SHP2	-	-	Potent and orally bioavailable allosteric inhibitor.[6][7]
JAB-3068	SHP2	-	-	Allosteric inhibitor.[2]
PF-07284892	SHP2	21 nM[8]	Low nanomolar range[8]	>1,000-fold selective over 21 other phosphatases, including SHP1. [8]
Shp2-IN-13	SHP2	Data not publicly available	Data not publicly available	Data not publicly available

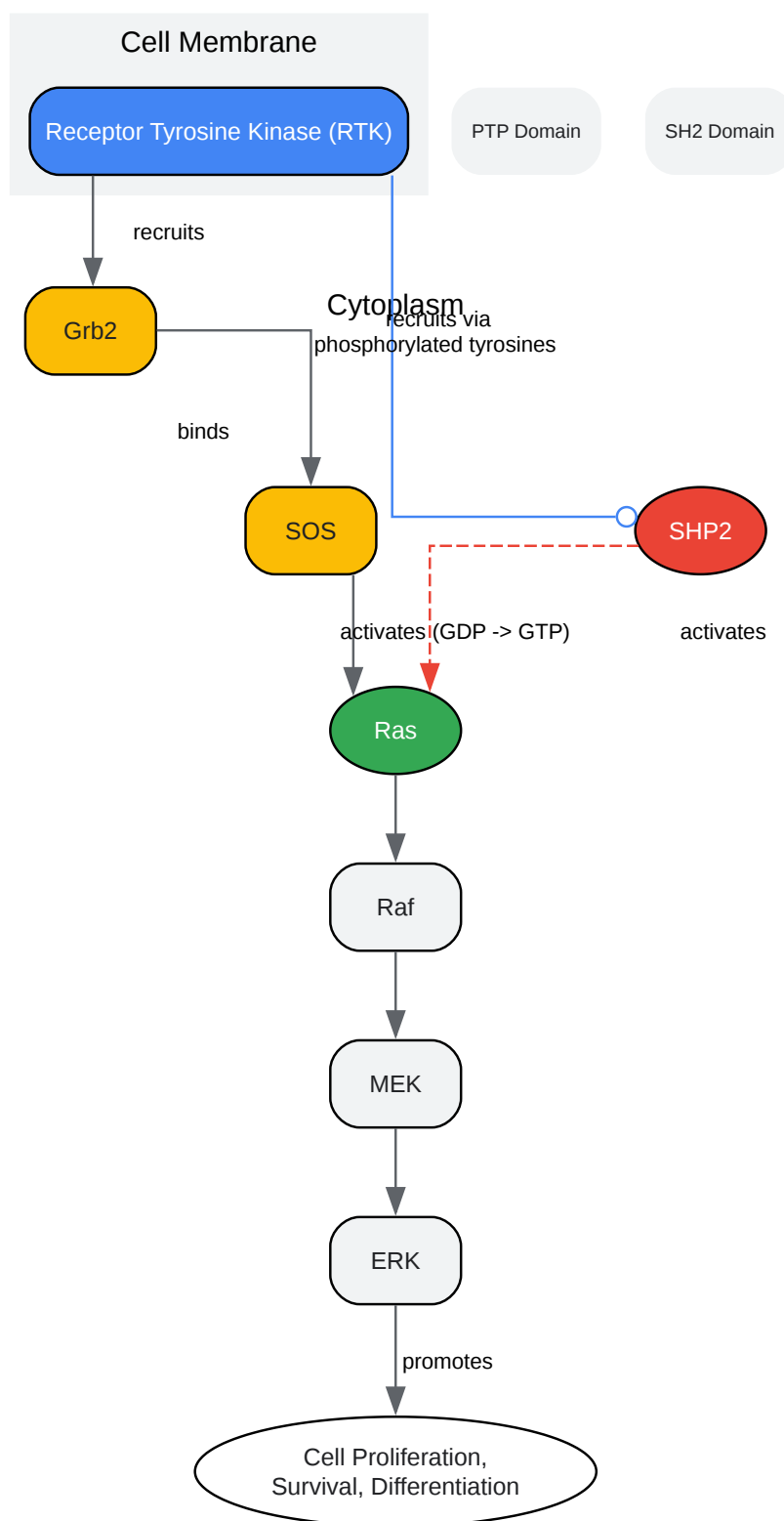
Table 2: Clinical Efficacy and Safety Overview

Compound	Phase of Development	Indication(s)	Key Efficacy Results	Common Adverse Events
TNO155	Phase 1/2	Advanced Solid Tumors	Monotherapy: Stable disease observed in 20% of patients.[8] Combination therapies are under investigation.[9]	Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[8]
RMC-4630	Phase 1/2	Advanced Solid Tumors (often with KRAS mutations)	Monotherapy: Disease control rate of 71% in KRAS G12C NSCLC patients in an early study. [10] Combination with sotorasib showed an objective response rate of 37.1% in previously treated KRAS G12C-mutated NSCLC.[11]	Generally well-tolerated; specific adverse event profile depends on combination therapy.[10][11]
JAB-3068 / JAB-3312	Phase 1/2	Advanced Solid Tumors	Monotherapy: MTD and RP2D have been identified.[12] Combination therapies are ongoing.[5][12][13]	-

PF-07284892	Phase 1	Advanced Solid Tumors	Early combination therapy with targeted agents showed tumor and ctDNA responses.	Generally low-grade toxicities observed in early trials.
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Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for inhibitor characterization.





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